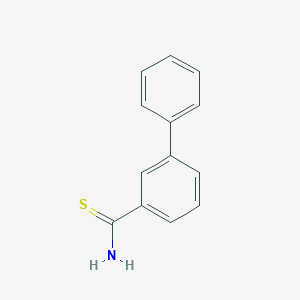

Biphenyl-3-carbothioic acid amide

Description

Properties

IUPAC Name |

3-phenylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMWXOYPRCHOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576942 | |

| Record name | [1,1'-Biphenyl]-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175691-91-5 | |

| Record name | [1,1′-Biphenyl]-3-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175691-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1'-Biphenyl]-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Chemistry and Reactivity of Biphenyl 3 Carbothioic Acid Amide

Reaction Pathways and Transformation Mechanisms of the Thioamide Group

The thioamide group is a versatile functional group, exhibiting reactivity at both the thiocarbonyl center and the sulfur atom. acs.orgchemrxiv.org Its electronic and steric properties make it a valuable intermediate in organic synthesis. nih.gov

Nucleophilic and Electrophilic Reactions at the Thiocarbonyl Center

The thiocarbonyl carbon of the thioamide group serves as an electrophilic center, while the sulfur and nitrogen atoms act as nucleophilic centers. acs.org Thioamides are generally more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov However, they are more resistant to hydrolysis. nih.gov

Nucleophilic attack at the thiocarbonyl carbon is a key reaction pathway. For instance, the transamidation of thioamides can be achieved through nucleophilic addition to the thioamide bond, often facilitated by activation of the thioamide. nih.gov This process involves the conversion of one thioamide into another and has been a long-standing challenge in organic synthesis. nih.gov A general method for direct transamidation involves the N-tert-butoxycarbonyl activation of primary and secondary thioamides, which destabilizes the ground state of the thioamide and facilitates nucleophilic addition. nih.gov This reaction can proceed under mild, transition-metal-free conditions. nih.gov

Electrophilic addition primarily occurs at the sulfur atom. nih.gov S-alkylation of thioamides is a common transformation that enhances the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. acs.org This strategy is often employed in the synthesis of various heterocyclic compounds. acs.org

Oxidative Transformations of the Sulfur Atom

The sulfur atom in the thioamide group is susceptible to oxidation, leading to a variety of products. chemrxiv.org Oxidative conditions can lead to the desulfurization of thioamides, converting them back to the corresponding amides. nih.gov The oxidation of thioamides can also lead to the formation of other sulfur-containing functional groups. For example, α-keto sulfines can be generated from the elimination of arylacyl sulfoxides and thioamides, which can then undergo cyclization reactions to form thiazole-5-thiones. researchgate.net

The Willgerodt–Kindler reaction is a classic example of an oxidative transformation involving thioamides, where a ketone reacts with elemental sulfur and an amine to form a thioamide. mdpi.com This reaction highlights the role of elemental sulfur as an oxidant. mdpi.com More contemporary methods have expanded on this, using various oxidizing agents and catalysts to achieve the synthesis of thioamides from a range of starting materials. mdpi.comresearchgate.net For instance, α-keto thioamides can be synthesized from α-nitroketones and amines in the presence of sulfur under mild conditions. mdpi.com

Internal Rotation Barriers and Conformational Dynamics of Thioamides

The C-N bond in thioamides possesses a significant double-bond character due to resonance, resulting in a higher rotational barrier compared to the corresponding amide bond. nih.govresearchgate.net This restricted rotation leads to the existence of cis and trans isomers. nih.gov The energy barrier for this rotation is influenced by the substituents on the thioamide group. acs.org

The conformational rigidity of the thioamide bond has been studied using techniques like NMR spectroscopy and computational methods. nih.govnih.gov These studies have shown that the amino group of thioformamide (B92385) is more conformationally rigid than in formamide. nih.gov The higher rotational barrier in thioamides is attributed to the greater contribution of the bipolar resonance form, where there is a significant charge separation between the nitrogen and sulfur atoms. nih.govnih.gov This increased double-bond character limits the conformational entropy of thioamides. nih.gov

Role of the Biphenyl (B1667301) Moiety in Modulating Reactivity

The biphenyl moiety in biphenyl-3-carbothioic acid amide plays a crucial role in modulating the reactivity of the thioamide group through both electronic and steric effects.

Electronic Effects of the Biphenyl System on the Thioamide Group

The electronic nature of the biphenyl system can significantly influence the reactivity of the attached thioamide group. The two phenyl rings in biphenyl are twisted relative to each other in the ground state, but the degree of conjugation between them can change upon electronic excitation or substitution. researchgate.net This torsional angle affects the delocalization of π-electrons across the biphenyl system. researchgate.net

The electronic effects of substituents on the biphenyl ring can be transmitted to the thioamide group, altering its electron density and, consequently, its reactivity. Electron-donating or electron-withdrawing groups on the biphenyl rings can either increase or decrease the nucleophilicity of the sulfur and nitrogen atoms and the electrophilicity of the thiocarbonyl carbon. For example, studies on substituted N,N-dimethylthioamides have shown that the nature of the substituent R in RCSN(CH3)2 influences the barrier to rotation around the C-N bond. acs.org The delocalization of the nitrogen lone pair into the thiocarbonyl group (n(N) → π*(C=S)) is a key factor in the planar structure and reactivity of thioamides, and this can be influenced by the electronic properties of the biphenyl system. nih.gov

Steric Influence of Biphenyl on Reaction Profiles

The steric bulk of the biphenyl moiety can hinder the approach of reactants to the thioamide group, thereby influencing reaction rates and, in some cases, dictating the stereochemical outcome of a reaction. The presence of the biphenyl group can create a sterically hindered environment around the thioamide functionality.

Catalytic Reactions Involving this compound or its Precursors

The synthesis of this compound and its derivatives often relies on powerful catalytic methods that enable the efficient construction of the core biphenyl structure and the formation of the amide or thioamide functional group. Transition metal-catalyzed cross-coupling reactions, in particular, are fundamental to creating the C-C bond that links the two phenyl rings. Additionally, various catalytic strategies have been developed for the direct amidation of carboxylic acids or the conversion of nitriles to amides, which are key steps in introducing the carbothioic acid amide moiety.

A primary route to the precursors of this compound involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid. For the synthesis of a biphenyl-3-carboxamide precursor, this typically involves the coupling of a 3-halobenzamide with phenylboronic acid or, conversely, the coupling of a 3-halophenylboronic acid derivative with a benzamide (B126). The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

For instance, studies on the Suzuki-Miyaura coupling of bromobenzene (B47551) with phenylboronic acid have been optimized to achieve high yields of biphenyl. These conditions can be extrapolated for the synthesis of biphenyl precursors.

Table 1: Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Fe3O4@SiO2-EDTA-Pd (0.1) | K2CO3 | H2O/EtOH | 70 | 3 | 72 | researchgate.net |

| 2 | Fe3O4@SiO2-EDTA-Pd (0.2) | K2CO3 | H2O/EtOH | 70 | 2.5 | 85 | researchgate.net |

| 3 | Fe3O4@SiO2-EDTA-Pd (0.25) | K2CO3 | H2O/EtOH | 70 | 2 | 98 | researchgate.net |

| 4 | Fe3O4@SiO2-EDTA-Pd (0.3) | K2CO3 | H2O/EtOH | 70 | 2.5 | 96 | researchgate.net |

| 5 | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene (B28343)/H2O | 100 | 18 | 95 |

This table presents data for the coupling of bromobenzene and phenylboronic acid as a model for biphenyl synthesis.

Similarly, nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. nih.gov The reaction of benzoyl chloride with various arylboronic acids using such catalysts can produce benzophenone (B1666685) derivatives in high yields, demonstrating a related C-C bond formation. nih.gov

Another critical step is the formation of the amide bond. While traditional methods often involve stoichiometric activating agents, catalytic direct amidation of carboxylic acids has emerged as a more atom-economical and environmentally friendly approach. encyclopedia.pub Boronic acid derivatives have been identified as effective catalysts for this transformation. rsc.org For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used to catalyze the amidation of various carboxylic acids with amines in high yields. rsc.org

Table 2: Boronic Acid-Catalyzed Amidation of Benzoic Acid

| Entry | Carboxylic Acid | Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Benzoic Acid | Benzylamine (B48309) | 2,4-(CF3)2C6H3B(OH)2 (5) | Toluene | 110 | 24 | 95 | rsc.org |

| 2 | Benzoic Acid | Aniline | 2,4-(CF3)2C6H3B(OH)2 (5) | Toluene | 110 | 24 | 88 | rsc.org |

| 3 | 4-Methoxybenzoic Acid | Benzylamine | 2,4-(CF3)2C6H3B(OH)2 (5) | Toluene | 110 | 24 | 96 | rsc.org |

This table illustrates the catalytic amidation of benzoic acid derivatives, a model for the formation of the amide bond in biphenyl-3-carboxamide precursors.

Furthermore, rhodium(III)-catalyzed oxidative cycloaddition reactions of benzamides with alkynes can produce isoquinolone structures, showcasing a C-H activation approach to form new bonds on an amide-containing aromatic ring. nih.gov While not a direct synthesis of this compound, this methodology highlights advanced catalytic techniques that can be applied to functionalize benzamide precursors. The reactions are typically carried out using a rhodium catalyst in the presence of a copper oxidant. nih.gov

Table 3: Rhodium-Catalyzed Oxidative Cycloaddition of Benzamide

| Entry | Benzamide Derivative | Alkyne | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Benzamide | Diphenylacetylene | [RhCp*Cl2]2 | Cu(OAc)2 | DCE | 100 | 93 | nih.gov |

| 2 | 4-Methylbenzamide | Diphenylacetylene | [RhCp*Cl2]2 | Cu(OAc)2 | DCE | 100 | 95 | nih.gov |

| 3 | 4-Methoxybenzamide | Diphenylacetylene | [RhCp*Cl2]2 | Cu(OAc)2 | DCE | 100 | 91 | nih.gov |

| 4 | Benzamide | 1-Phenyl-1-propyne | [RhCp*Cl2]2 | Cu(OAc)2 | DCE | 100 | 94 | nih.gov |

This table shows the catalytic functionalization of benzamide, a precursor model.

The direct conversion of a carboxylic acid to a thioamide is less common, but catalytic methods for thioamidation exist, often proceeding through the activation of the carboxylic acid followed by reaction with a sulfur source and an amine. The development of such catalytic routes is an active area of research.

Advanced Spectroscopic and Structural Elucidation of Biphenyl 3 Carbothioic Acid Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Thioamide Characterization.researchgate.netscispace.comresearchgate.netnih.govwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of thioamides, offering detailed insights into their molecular structure and electronic environment. researchgate.netscispace.comresearchgate.netnih.govwikipedia.org The partial double bond character of the C-N bond in thioamides leads to a significant rotational barrier, a phenomenon extensively studied by both ¹H and ¹³C NMR. cdnsciencepub.com

In ¹H NMR spectroscopy, the chemical shifts of protons attached to the thioamide nitrogen (R-NH-C=S) are typically found in the range of 5.0-9.0 ppm. inflibnet.ac.in The protons on the carbon atom alpha to the thioamide group are also influenced by the electronic environment. For instance, in N,N-diethylbenzothioamide, the methylene (B1212753) protons of the ethyl groups appear as distinct quartets due to hindered rotation around the C-N bond. rsc.org Specifically, the α-N-methylene protons in thiobenzoylmorpholine are observed at 51.1 and 51.6 ppm, while the β-N-methylene protons appear at 25.3 and 26.2 ppm. cdnsciencepub.com In the case of biphenyl (B1667301) compounds, the protons on the aromatic rings typically resonate between 7.3 and 7.8 ppm. rsc.orgrsc.orgchemicalbook.com For example, in [1,1'-biphenyl]-3-amine, the aromatic protons appear in the range of 6.72-7.29 ppm. rsc.org

Interactive Table: Representative ¹H NMR Chemical Shifts (ppm) for Protons in Thioamide and Biphenyl Moieties.

| Proton Type | Chemical Shift (ppm) |

|---|---|

| Thioamide N-H | 5.0 - 9.0 |

| Biphenyl Ar-H | 6.7 - 7.8 |

| α-N-CH ₂ (in N,N-diethylbenzothioamide) | ~3.43 & 4.12 (quartets) |

| α-N-CH ₂ (in thiobenzoylmorpholine) | 51.1 & 51.6 |

The thiocarbonyl carbon (C=S) in thioamides exhibits a characteristic downfield chemical shift in ¹³C NMR spectra, typically appearing in the range of 190-210 ppm. nih.govrsc.org This is significantly further downfield compared to the carbonyl carbon of amides. For example, the thiocarbonyl carbon of N,N-diethylbenzothioamide resonates at 200.2 ppm. rsc.org In thiobenzoylmorpholine, the thiocarbonyl carbon appears at 198.5 ppm. cdnsciencepub.com The aromatic carbons of the biphenyl group show signals in the region of 120-145 ppm. rsc.orgrsc.org For instance, in [1,1'-biphenyl]-3-amine, the aromatic carbons resonate at 115.19, 118.60, 129.29, 129.37, 146.37, and 146.47 ppm. rsc.org Studies have shown that hydrogen bonding can cause an upfield shift of the thiocarbonyl carbon signal, in contrast to the downfield shift observed for carbonyl carbons in amides under similar conditions. researchgate.net

Interactive Table: Characteristic ¹³C NMR Chemical Shifts (ppm) for Biphenyl Thioamide Structures.

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| C =S (Thiocarbonyl) | 190 - 210 |

| Aromatic C (Biphenyl) | 120 - 145 |

| C -1 (Biphenyl, in thiobenzoylmorpholine) | 136.3 |

Infrared (IR) Spectroscopy for Thiocarbonyl Vibrational Modes.researchgate.netscispace.comresearchgate.netwikipedia.org

Infrared (IR) spectroscopy is a powerful tool for identifying the thiocarbonyl group due to its characteristic vibrational modes. The C=S stretching vibration, often referred to as the "thioamide I band," is typically observed in the region of 1120 ± 20 cm⁻¹. nih.gov However, this band can be coupled with other vibrations and its position can vary. A more reliable indicator for thioamides is the "thioamide B band," a strong absorption between 1400 and 1600 cm⁻¹, which is primarily due to the C-N stretching vibration coupled with N-H bending. scispace.com For primary thioamides, this band may appear at lower frequencies, around 1400 cm⁻¹. scispace.com The N-H stretching vibrations of primary thioamides appear in the 3100-3400 cm⁻¹ region. oup.com In the case of biphenyl-3-carbothioic acid amide, one would also expect to see characteristic bands for the aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

Interactive Table: Key IR Absorption Frequencies (cm⁻¹) for Thioamide Functional Groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3400 |

| C-H Stretch (Aromatic) | > 3000 |

| Thioamide B Band (C-N Stretch & N-H Bend) | 1400 - 1600 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Thioamides.scispace.comwikipedia.org

The electronic spectrum of thioamides is characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region. A strong π → π* transition is typically observed around 265-270 nm. nih.govnih.gov A weaker, lower-energy n → π* transition, arising from the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π orbital, is found at approximately 340 nm. scispace.comnih.gov The position of the π → π* band can be influenced by conjugation. For thiobenzamides, this band is red-shifted compared to thioacetamide (B46855) due to conjugation with the phenyl ring. scispace.com The biphenyl group in this compound is expected to further influence the position and intensity of these electronic transitions.

Interactive Table: Electronic Transitions and Absorption Maxima (λ_max) for Thioamides.

| Transition | Approximate λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n → π* | ~340 | Low |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes.wikipedia.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique used to study species with unpaired electrons, such as metal complexes. numberanalytics.com Thioamides are known to form complexes with various metal ions, acting as ligands through the sulfur atom. researchgate.netresearchgate.net EPR spectroscopy can provide valuable information about the electronic structure, coordination geometry, and the nature of the metal-ligand bonding in such complexes. numberanalytics.comresearchgate.net For instance, EPR studies of copper(II) complexes with N-(thiophosphorylated) thioamides have been used to determine the symmetry and covalency of the metal-ligand bonds. researchgate.net While this compound itself is not paramagnetic, its metal complexes could be characterized using this technique. numberanalytics.comnih.gov

Computational Chemistry and Theoretical Studies on Biphenyl 3 Carbothioic Acid Amide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. By approximating the exchange-correlation energy, DFT allows for the calculation of various molecular properties. For a molecule like biphenyl-3-carbothioic acid amide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms.

HOMO-LUMO Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant descriptor of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These descriptors help in predicting the molecule's behavior in chemical reactions, with a higher electrophilicity index indicating a greater capacity to act as an electrophile.

Table 1: Representative Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | Typical Value Range (eV) for Aromatic Thioamides |

| EHOMO | - | -6.0 to -7.5 |

| ELUMO | - | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.5 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 5.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.75 |

| Chemical Softness (S) | 1 / (2η) | 0.18 to 0.25 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.5 to 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the sulfur and nitrogen atoms of the thioamide group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the amide group and potentially regions of the phenyl rings would exhibit positive potential.

Molecular Dynamics (MD) Simulations for Conformational Mobility

While DFT provides a static picture of the molecule's most stable conformation, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and conformational flexibility over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into how the molecule moves, vibrates, and changes its shape in response to its environment. For this compound, MD simulations would be particularly useful for exploring the rotational dynamics around the C-C bond connecting the two phenyl rings and the C-N bond of the thioamide group. These simulations can reveal the accessible conformations and the energy barriers between them, which is crucial for understanding its interactions with biological targets.

Ab Initio and Semi-Empirical Calculations for Internal Rotation Barriers

The barrier to internal rotation around the C-N bond in amides and thioamides is a fundamental property that influences their structure and function. This rotational barrier arises from the partial double bond character of the C-N bond due to resonance. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT can be used to calculate the energy profile for rotation around this bond. By calculating the energy of the ground state (planar) and the transition state (where the amide plane is twisted by 90 degrees), the rotational barrier can be determined. For biphenyl (B1667301) derivatives, similar calculations can be performed to determine the torsional barrier for rotation around the bond connecting the two phenyl rings. These calculations are important for understanding the molecule's conformational preferences and the likelihood of atropisomerism.

Table 2: Representative Calculated Rotational Barriers

| Bond | Method | Typical Calculated Barrier (kcal/mol) |

| Thioamide C-N | MP2/6-311++G** | 18 - 25 |

| Biphenyl C-C (unsubstituted) | B3LYP-D/triple-ζ | ~2.0 |

| Biphenyl C-C (ortho-substituted) | B3LYP-D/triple-ζ | 6 - 45+ |

Quantum-Mechanical Interpretation of Spectroscopic Data

Quantum-mechanical calculations are essential for the accurate interpretation of experimental spectroscopic data, such as infrared (IR), Raman, and UV-Visible spectra. By calculating the vibrational frequencies and electronic transitions of the optimized molecular structure, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental spectrum to aid in the assignment of vibrational modes and electronic transitions. For this compound, DFT calculations would help to assign the characteristic stretching frequencies of the C=S, N-H, and C-N bonds in the IR and Raman spectra, as well as predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum, which correspond to electronic excitations within the molecule.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking for Biological Activity

Computational chemistry and theoretical studies, particularly Quantitative Structure-Activity Relationships (QSAR) and molecular docking, have become indispensable tools in the design and development of new therapeutic agents. For derivatives of biphenyl carboxamides, which are structurally related to this compound, these computational methods have been extensively used to elucidate the structural requirements for various biological activities, including analgesic, anti-inflammatory, antifungal, and anticancer effects. These studies provide valuable insights that could potentially guide the structural modifications of this compound to enhance its therapeutic potential.

QSAR Studies for Analgesic and Anti-inflammatory Activities

QSAR studies on a series of biphenyl carboxamide analogs have successfully identified key molecular descriptors that correlate with their analgesic and anti-inflammatory activities. medcraveonline.com For instance, a study on 25 biphenyl carboxamide derivatives as anti-inflammatory agents revealed a statistically significant two-variable QSAR model with a squared correlation coefficient (R²) of 0.800 for the training set and a predictive R² of 0.7217. medcraveonline.com This suggests a good predictive ability of the model, which can be instrumental in designing novel biphenyl carboxamides with potent analgesic properties. medcraveonline.com

Another 2D QSAR study on biphenyl analogs with anti-inflammatory activity highlighted the importance of topological descriptors in designing new potent agents. walshmedicalmedia.com The developed QSAR equation in this study showed a high correlation (r² = 0.842) and good internal predictivity (0.69). walshmedicalmedia.comwalshmedicalmedia.com These models often underscore the significance of thermodynamic, structural, and electronic parameters in governing the biological activity. researchgate.net For example, 3D-QSAR studies on biphenyl analogues as anti-inflammatory agents have emphasized the role of these parameters, yielding models with internal predictivity (r²) of 0.66 and external predictivity (r²pred) of 0.60. researchgate.net

The general pharmacophoric features for non-steroidal anti-inflammatory drugs (NSAIDs) often include two aromatic ring centers and an acidic center. medcraveonline.com However, the ulcerogenic potential of some NSAIDs has been attributed to the carboxylic acid function. medcraveonline.com This has led to the exploration of non-acidic compounds, like carboxamide derivatives, as potent NSAIDs. medcraveonline.com

Table 1: Statistical Parameters of a QSAR Model for Anti-inflammatory Biphenyl Carboxamide Derivatives. medcraveonline.com

| Parameter | Value |

| R² (training set) | 0.800 |

| Predicted R² | 0.7217 |

Molecular Docking and QSAR for Antifungal Activity

Molecular docking studies have been employed to understand the binding interactions of biphenyl derivatives with fungal protein targets. A recent study focused on novel carboxamide derivatives containing a biphenyl pharmacophore as potential fungicidal agents against several plant pathogens, including Botrytis cinerea. acs.orgnih.gov Molecular docking was used to explore the potential modes of action of the most promising compounds, suggesting that they may influence protein synthesis in B. cinerea. acs.orgnih.gov

In silico molecular docking analysis has also been performed on di-ortho-substituted halogenated biphenyls against the fungal enzyme Cytochrome-P450-14alpha-sterol demethylase (PDB code: 1EA1). scivisionpub.com The results of these docking studies suggest that such compounds could be effective antifungal drugs. scivisionpub.com

Furthermore, mechanism-based QSAR studies on N-phenylbenzamides as antimicrobial agents have revealed that the structural requirements for activity against Gram-positive and Gram-negative bacteria differ. nih.gov For anti-Gram-positive activity, electrostatic interactions are dominant, while for anti-Gram-negative activity, steric and hydrophobic interactions are more critical. nih.gov CoMFA and CoMSIA contour maps have provided further insights, indicating that an electropositive group around one benzene (B151609) ring and an electronegative group around the carbonyl oxygen are favorable for anti-Gram-positive activity. nih.gov For activity against Gram-negative bacteria, a hydrophobic group at the meta position of a benzene ring with a bulky group at the ortho position and a small group at the para position is desirable. nih.gov

QSAR and Molecular Docking in Anticancer Research

The biphenyl scaffold is a key feature in the design of inhibitors for various cancer-related protein targets. 3D-QSAR pharmacophore modeling studies have been conducted on biphenyl derivatives as aromatase inhibitors, which are crucial in the treatment of estrogen-receptor-positive breast cancer. nih.gov A four-point pharmacophore model with two hydrogen bond acceptors and two aromatic rings yielded a statistically significant 3D-QSAR model with a high correlation coefficient (R² = 0.977) for the training set and excellent predictive power (Q² = 0.946) for the test set. nih.gov

Biphenylamide derivatives have also been investigated as C-terminal inhibitors of Hsp90, a chaperone protein implicated in cancer. nih.gov Molecular docking and biological assays have shown that the biphenyl moiety can effectively replace other ring systems in known inhibitors, offering a flexible platform for developing new Hsp90 inhibitors. nih.gov Synthesis and biological evaluation of a series of these derivatives against SKBr3 and MCF-7 breast cancer cells indicated that substitutions on the biphenyl ring system can significantly impact inhibitory activity. nih.gov

In another study, new carbothioamide and carboxamide derivatives of 3-phenoxybenzoic acid were designed as potent VEGFR-2 inhibitors, a key target in antiangiogenic cancer therapy. researchgate.net Molecular docking analysis revealed that the designed compounds exhibited binding modes comparable to the standard inhibitor sorafenib. researchgate.net

Table 2: Key Computational Studies on Biphenyl Carboxamide Derivatives

| Biological Activity | Computational Method | Key Findings | Reference(s) |

| Anti-inflammatory | 2D & 3D QSAR | Identified key topological, thermodynamic, and electronic descriptors. | medcraveonline.comwalshmedicalmedia.comresearchgate.net |

| Antifungal | Molecular Docking, QSAR | Elucidated binding modes in fungal enzymes; identified key structural features for antimicrobial activity. | acs.orgnih.govscivisionpub.comnih.gov |

| Anticancer | 3D-QSAR, Molecular Docking | Developed pharmacophore models for aromatase inhibitors; identified biphenylamide derivatives as Hsp90 inhibitors. | nih.govnih.govresearchgate.net |

Supramolecular Chemistry and Non Covalent Interactions of Biphenyl 3 Carbothioic Acid Amide

Hydrogen Bonding Networks Involving the Thioamide Group

The replacement of an amide oxygen with sulfur to form a thioamide group significantly alters the electronic and steric properties of the peptide bond isostere, leading to modified hydrogen bonding capabilities. chemrxiv.orgnih.govresearchgate.net Thioamides are recognized as stronger hydrogen bond donors but weaker acceptors compared to their corresponding oxoamides. researchgate.net This change in hydrogen bonding propensity is a key driver in the formation of distinct supramolecular architectures. chemrxiv.org

The strength and directionality of hydrogen bonds involving thioamides are fundamentally different from those of amides. The N-H bond in a thioamide is more acidic, making it a more potent hydrogen bond donor. researchgate.netchemrxiv.org Conversely, the sulfur atom is a weaker hydrogen bond acceptor than the oxygen atom in an oxoamide, a property attributed to the lower negative charge on the larger sulfur atom. chemrxiv.org

Computational studies have provided detailed insights into these differences. For instance, calculations on formamide and thioformamide (B92385) dimers reveal that the SCN−H···OC hydrogen bond is significantly stronger than the OCN−H···OC bond. researchgate.net

| Interaction Type | Average Strength (kcal/mol) |

| OCN−H···OC | -6.1 ± 0.3 |

| SCN−H···SC | -5.0 ± 0.1 |

| OCN−H···SC | -4.8 ± 0.3 |

| SCN−H···OC | -7.3 ± 0.4 |

This table displays the comparative average strengths of hydrogen bonds in formamide (OCN) and thioformamide (SCN) dimers, highlighting the enhanced donor capacity of the thioamide N-H group. researchgate.net

Recent research has also highlighted the critical role of geometry in determining the hydrogen bond accepting ability of thioamides. nih.gov While traditionally considered weaker acceptors, calculations show that thioamides can be stronger acceptors than amides in more polar environments and that their acceptor strength is highly dependent on the angle of the interaction. nih.gov The optimal hydrogen-bond accepting angle for a thioamide is between 90° and 100°, a significant deviation from the more linear geometry preferred by amides. nih.gov This unusual directionality can be exploited to enforce specific conformations in molecular design. chemrxiv.orgresearchgate.netchemrxiv.org

| Property | Amide (C=O) | Thioamide (C=S) |

| H-Bond Donor Strength | Weaker | Stronger (~1.0-2.0 kcal/mol) |

| H-Bond Acceptor Strength | Stronger (in non-polar environments) | Weaker (generally), but can be stronger in polar environments. |

| Optimal H-Bond Acceptor Angle (θ) | ~180° (linear) | ~90°-100° (bent) |

This table summarizes the key differences in hydrogen bonding properties between conventional amides and thioamides, based on computational and spectroscopic data. nih.gov

The substitution of an amide bond with a thioamide has been used as a subtle yet powerful tool to probe and modulate the stability of protein secondary structures. nih.govrsc.org The thermodynamic impact of this substitution is highly dependent on the local environment, its position within the secondary structure, and whether the thioamide is acting as a hydrogen bond donor or acceptor. nih.govresearchgate.net

A comprehensive survey of thioamide substitutions in proteins featuring α-helices, β-sheets, and polyproline type II helices revealed that the effects on thermostability are dictated by the thioamide's position relative to nearby structural elements and hydrogen-bonding networks. nih.govrsc.orgresearchgate.net

In β-sheets: The impact is context-dependent. In a β-hairpin scaffold, incorporating a thioamide as a hydrogen bond donor can be minimally stabilizing or neutral, while its incorporation as a hydrogen bond acceptor tends to be destabilizing. nih.gov The larger van der Waals radius of sulfur can introduce steric strain that perturbs the tightly packed β-sheet structure. nih.gov However, the stronger donor capacity of the thioamide N-H can enhance intra-strand hydrogen bonds. chemrxiv.orgacs.org

In α-helices: The effects are also position-specific. The stability changes resulting from thioamide insertion depend on the local environment and the disruption or enhancement of the helical hydrogen bond network. nih.gov

In polyproline type II (PPII) helices: Studies on collagen model peptides showed that thioamide substitution at a glycine residue was significantly destabilizing, whereas substitution at a proline residue was slightly stabilizing to the triple helix. nih.gov

The nuanced effects of thioamides are a result of the interplay between their altered hydrogen bonding, increased size, and different electronic properties compared to standard amides. chemrxiv.orgnih.gov

π-Stacking and Aromatic Interactions of the Biphenyl (B1667301) System

The biphenyl moiety of Biphenyl-3-carbothioic acid amide is a key structural element that facilitates non-covalent aromatic interactions, particularly π-stacking. These interactions are crucial in molecular recognition and the self-assembly of supramolecular structures. rsc.orgnih.gov π-stacking involves the face-to-face arrangement of aromatic rings and is driven by a combination of electrostatic, dispersion, and dipole-induced dipole forces. libretexts.org

The biphenyl system can engage in several types of π-interactions: wikipedia.org

π-π Stacking: This occurs when the biphenyl group interacts with another aromatic system. The stacking can adopt various geometries, such as sandwich, parallel-displaced, or T-shaped, with the parallel-displaced arrangement often being the most energetically favorable for neutral aromatic rings. libretexts.org

Cation-π Interactions: The electron-rich π-system of the biphenyl rings can interact favorably with cations. This is a strong, non-covalent interaction that plays a significant role in both biological and synthetic host-guest systems. wikipedia.org

Arene-Perfluoroarene Interactions: If interacting with an electron-poor aromatic system, such as a hexafluorobenzene, the relatively electron-rich biphenyl system can act as a π-donor, leading to strong, directional interactions that are useful in crystal engineering. wikipedia.orgrsc.org

These aromatic interactions, in conjunction with the hydrogen bonding provided by the thioamide group, provide a powerful and versatile toolkit for directing the assembly of this compound into higher-order structures. nih.gov

Self-Assembly Mechanisms of Thioamide-Containing Compounds

The self-assembly of molecules like this compound is driven by the synergistic effect of multiple non-covalent interactions. The primary mechanisms involve the directional hydrogen bonds of the thioamide group and the π-stacking interactions of the biphenyl system.

Thioamides have been shown to stabilize the supramolecular assembly of benzene-1,3,5-triamide polymers, demonstrating their utility in creating ordered structures. chemrxiv.org Similarly, biphenyl-containing peptides are known to self-assemble into well-defined nanostructures, such as hydrogels, through a combination of hydrogen bonding and π-π stacking. nih.govnih.govresearchgate.net The "FF" (phenylalanine-phenylalanine) motif, which involves π-stacking, is crucial for the formation of these fibrous hydrogels. nih.gov

For this compound, a plausible self-assembly mechanism would involve the formation of one-dimensional tapes or ribbons stabilized by N-H···S hydrogen bonds between the thioamide groups of adjacent molecules. These ribbons could then further organize into larger two- or three-dimensional structures through π-stacking of the biphenyl moieties. The interplay and balance between these two orthogonal interactions—hydrogen bonding in one dimension and π-stacking in another—are key to forming stable and predictable supramolecular architectures. nih.gov

Host-Guest Chemistry and Complexation with Metal Ions (Coordination Chemistry)

The structural features of this compound make it a versatile candidate for host-guest chemistry and as a ligand for metal ion coordination.

Host-Guest Chemistry: The biphenyl unit can act as a host for small guest molecules. libretexts.org Its aromatic surfaces can form a binding pocket, encapsulating guests through π-stacking and van der Waals forces. The specificity of binding can be tuned by altering the electronic properties of the aromatic rings. Amide-based macrocycles have been shown to be effective hosts for various cationic guests, with binding driven by hydrogen bonding and electrostatic interactions. mdpi.com

Coordination Chemistry: The thioamide group is an excellent ligand for metal ions, particularly soft metals that have a higher affinity for the soft sulfur donor atom. The nitrogen atom can also participate in coordination. The coordination of metal ions to amide-containing ligands is a well-established field, with the geometry and stability of the resulting complexes depending on the nature of the metal and the ligand framework. asianpubs.org For thioamides, the sulfur atom's nucleophilicity and polarizability make it a distinct coordination site compared to an amide oxygen. chemrxiv.org Furthermore, the π-system of the biphenyl group can coordinate to metal ions through cation-π interactions, adding another potential binding mode. nih.gov The complexation of metal ions can enhance the biological activity of the parent ligand by increasing its lipophilicity, which facilitates penetration through cell membranes. nih.gov

Design of Supramolecular Materials Incorporating Biphenyl-Thioamide Scaffolds

The combination of a thioamide's directional hydrogen bonding and a biphenyl's π-stacking ability makes the biphenyl-thioamide scaffold a highly attractive building block for the rational design of new supramolecular materials. nih.gov The predictability of these non-covalent interactions allows for the programmed assembly of molecules into materials with desired structures and functions.

Drawing inspiration from self-assembling biphenyl-peptide systems, which form robust hydrogels for tissue engineering, it is conceivable that this compound derivatives could be designed to form similar soft materials. nih.govnih.govresearchgate.net By tuning the substitution pattern on the biphenyl rings or modifying the thioamide group, one could control the strength and directionality of the intermolecular interactions, thereby influencing the bulk properties of the resulting material, such as gel stiffness, thermal stability, or responsiveness to external stimuli. nih.gov

The incorporation of this scaffold could lead to the development of:

Supramolecular Gels: For applications in drug delivery and regenerative medicine. maynoothuniversity.ie

Liquid Crystals: Arising from the ordered alignment of the rigid biphenyl-thioamide core.

Porous Materials: Formed by the assembly of these scaffolds into networks with defined channels, potentially for catalysis or separation applications.

The modular nature of the biphenyl-thioamide motif provides a versatile platform for creating a wide range of functional supramolecular materials through precise control over non-covalent interactions.

Advanced Studies on Biological Activities and Mechanisms of Biphenyl 3 Carbothioic Acid Amide Derivatives

Enzyme Inhibition Mechanisms (e.g., Fatty Acid Amide Hydrolase, Elastase, Tyrosinase)

Derivatives of biphenyl (B1667301) amides and thioamides have been identified as potent inhibitors of several key enzymes, demonstrating diverse mechanisms of action from covalent modification to competitive inhibition.

Fatty Acid Amide Hydrolase (FAAH): Biphenyl derivatives are notable for their potent inhibition of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that degrades endocannabinoids like anandamide (B1667382). nih.gov This inhibition elevates endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the side effects of direct cannabinoid receptor agonists. nih.govnih.gov The mechanism often involves covalent modification of the enzyme's active site. For instance, O-arylcarbamate derivatives, such as the widely studied URB597 (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester), act as irreversible inhibitors by carbamylating the catalytic serine (Ser241) nucleophile of FAAH. nih.govnih.gov The biphenyl structure is crucial for positioning the reactive carbamate (B1207046) group within the enzyme's active site. nih.gov Structure-activity relationship studies show that modifications to the N-substituent on the carbamate can significantly affect stability and potency. researchgate.net

Table 1: FAAH Inhibition by Biphenyl Carbamate Derivatives

| Compound | Structure | IC₅₀ (nM) | Inhibition Mechanism |

| URB597 | 3'-carbamoyl-biphenyl-3-yl cyclohexylcarbamate | 4.6 | Irreversible, covalent modification |

| URB878 | 4-phenylbutylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester | 0.33 | Potent FAAH inhibitor |

| Carbamate 22 | meta-biphenyl derivative | 63 | Reversible/Irreversible |

Tyrosinase: Tyrosinase is a copper-containing enzyme critical for melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders. nih.gov Several studies have demonstrated that biphenyl derivatives can effectively inhibit tyrosinase. One series of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates showed significant anti-tyrosinase activity, with some compounds having efficacy comparable to the standard inhibitor, kojic acid. nih.govnih.gov Molecular docking studies suggest these inhibitors bind to the entrance of the enzyme's active site rather than directly to the inner copper-binding site. nih.govnih.gov Another study on biphenyl analogs revealed that a 4-hydroxy-3,5-dimethoxyphenyl moiety was crucial for high inhibitory activity. academicjournals.org The most potent compound from this series, compound 21 , acted as a competitive inhibitor with an IC₅₀ value of 0.02 mM, which was significantly more potent than the natural product fortuneanoside E and the common inhibitor arbutin. academicjournals.org

Elastase: Human neutrophil elastase is a serine protease involved in inflammatory processes, and its overactivity is linked to diseases like psoriasis and respiratory disorders. nih.gov While specific research on biphenyl-3-carbothioic acid amide derivatives as elastase inhibitors is limited, other compounds with related structural features, such as polyphenolic flavonoids, are known to inhibit elastase. nih.gov These natural compounds demonstrate that aromatic structures can effectively interact with the enzyme, suggesting that the biphenyl scaffold is a promising starting point for designing novel elastase inhibitors. nih.govnih.gov Potent synthetic inhibitors like Sivelestat and Alvelestat have been developed to treat inflammatory conditions by targeting elastase. researchgate.net

Receptor Agonism/Antagonism (e.g., Muscarinic, Cannabinoid Receptors)

The biphenyl scaffold is a key feature in ligands designed to interact with various G-protein coupled receptors (GPCRs).

Muscarinic Receptors: Muscarinic acetylcholine (B1216132) receptors (mAChRs) are involved in regulating numerous physiological functions, and their modulation is a target for treating conditions like COPD and Alzheimer's disease. nih.gov Biphenyl derivatives have been developed as potent muscarinic receptor antagonists. For example, a series of novel biphenyl piperazines proved to be highly effective M3 muscarinic antagonists, with one compound showing excellent inhibitory activity in a preclinical model of bronchoconstriction. nih.gov The biphenyl group plays a critical role in orienting the molecule within the receptor's binding pocket. While most mAChR ligands contain a charged ammonium (B1175870) group to interact with a conserved aspartate residue, studies on flavonoids have shown that non-polar interactions between a ligand and the receptor's hydrophobic cavity can be sufficient for binding, highlighting the importance of scaffolds like biphenyl. opnme.com

Cannabinoid Receptors: The interaction of this compound derivatives with cannabinoid receptors (CB1 and CB2) is primarily indirect. Instead of binding directly to the receptors, these compounds often achieve their effects by inhibiting FAAH. nih.govnih.gov As described in section 7.1, inhibiting FAAH prevents the breakdown of the endogenous cannabinoid anandamide. nih.gov The resulting increase in anandamide levels leads to enhanced activation of cannabinoid receptors, producing therapeutic effects such as analgesia and anxiolysis. nih.govnih.gov This mechanism of indirectly amplifying endocannabinoid signaling is a major focus of research, as it may offer a more targeted therapeutic approach with fewer psychotropic side effects than direct CB1 agonists. nih.gov

Antimicrobial Mechanisms of Action (Antibacterial, Antifungal)

Biphenyl-based structures have been incorporated into various antimicrobial agents, targeting both bacteria and fungi through diverse mechanisms.

Antibacterial Activity: The development of new antibacterial drugs is critical for combating antibiotic-resistant bacteria. mdpi.com A series of biphenyl and dibenzofuran (B1670420) derivatives has shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative drug-resistant pathogens. mdpi.com Structure-activity relationship studies revealed that hydroxyl groups on the biphenyl rings are crucial for their antibacterial action; replacing them with methoxyl groups led to a complete loss of activity. mdpi.com This suggests that the mechanism may involve interactions with key bacterial proteins or disruption of membrane integrity, where the hydroxyl groups can participate in hydrogen bonding. mdpi.com

Antifungal Activity: Fungal infections pose a serious threat, particularly to immunocompromised individuals. plos.org Biphenyl derivatives have emerged as a promising class of antifungal agents. A series of novel biphenyl imidazole (B134444) derivatives exhibited excellent activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values as low as 0.03125 μg/mL. plos.org The primary mechanism of action for these compounds was found to be the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in ergosterol (B1671047) biosynthesis. plos.org Disruption of this pathway compromises the integrity of the fungal cell membrane. Other related structures, such as 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, have also shown promising antifungal effects against Candida species. mdpi.com

Table 2: Antimicrobial Activity of Biphenyl Derivatives

| Compound Class | Target Organism | Mechanism of Action | Key Finding |

| Polyhydric Biphenyls | Gram-positive & Gram-negative bacteria | Not fully elucidated; protein interaction suspected | Hydroxyl groups on the biphenyl scaffold are essential for activity. mdpi.com |

| Biphenyl Imidazoles | Candida albicans, Cryptococcus neoformans | Inhibition of CYP51 enzyme | Potent activity with MIC values as low as 0.03125 μg/mL. plos.org |

| Pyrazole Carbothioamides | Candida albicans, Candida tropicalis | Not fully elucidated | Effective elimination of fungal colonies at high concentrations. mdpi.com |

Antiplatelet Activity and Molecular Basis

While direct studies on the antiplatelet activity of this compound are not widely available, research on related amide structures indicates potential in this area. Platelet aggregation is a key process in thrombosis, and its inhibition is a major therapeutic goal. nih.gov Studies on amides derived from Piper taiwanense have identified compounds with potent inhibitory effects on platelet aggregation induced by collagen, with one amide showing an IC₅₀ value of 8.9 μM. researchgate.net In another study of phenyl amides of piperidinecarboxylic acids, amides were generally found to be about twice as active as their corresponding esters in inhibiting platelet aggregation. A quantitative structure-activity relationship (QSAR) study highlighted that increased lipophilicity and electron density on the phenyl ring enhanced antiplatelet activity. These findings suggest that the amide functional group, combined with an aromatic system like biphenyl, could be a viable scaffold for developing novel antiplatelet agents.

Anticonvulsant Mechanisms and Related Neurological Modulation

Epilepsy is a neurological disorder characterized by excessive neuronal excitability. The mechanisms of action for anticonvulsant drugs typically involve modulating ion channels, enhancing GABA-mediated inhibition, or attenuating glutamate-mediated excitation. Amide-containing compounds have shown significant promise as anticonvulsants. One key mechanism for certain amide derivatives is the inhibition of FAAH. By increasing brain levels of anandamide, these inhibitors can produce neuroprotective and anticonvulsant effects. For example, synthetic macamides, which possess a benzylamine (B48309) linked by an amide bond to a fatty acid, have demonstrated anticonvulsant effects in preclinical models, with their action linked to potential FAAH inhibition. Other proposed mechanisms for amide-based anticonvulsants include the blockage of voltage-gated sodium channels and the inhibition of GABA-transaminase (GABA-T), which increases the synaptic concentration of the inhibitory neurotransmitter GABA.

Modulation of Protein Folding and Stability by Thioamides

The substitution of a carbonyl oxygen with sulfur to form a thioamide is a subtle but powerful modification that can significantly impact peptide and protein structure and stability. academicjournals.org This is directly relevant to this compound, as the thioamide group introduces unique biophysical properties.

Thioamides are known to be better hydrogen bond donors than amides but poorer acceptors. More significantly, they can enhance local conformational stability through n→π* interactions. An n→π* interaction is an orbital interaction between the lone pair (n) of one residue's carbonyl oxygen (or sulfur) and the antibonding orbital (π) of the next residue's carbonyl group. Studies have shown that the n→π interaction between two thioamides is approximately three times stronger than that between two standard amides. This enhanced interaction can be exploited to stabilize specific protein secondary structures like α-helices and β-sheets. Depending on their placement within a protein, thioamide substitutions can either stabilize or destabilize the structure, providing a tool for rationally designing proteins with desired thermodynamic properties. academicjournals.org Thioamides are also used as minimally-perturbing spectroscopic probes to track protein folding and dynamics.

Biosynthetic Pathways and Post-Translational Modifications Involving Thioamides

In nature, the formation of a thioamide bond within a peptide or protein is an exceptionally rare post-translational modification (PTM). nih.govresearchgate.net While amide bonds are ubiquitous, thioamides have been identified in only a handful of natural products, most of which are of bacterial origin. nih.gov Examples include the antibiotic closthioamide (B12422212) and the copper-binding molecule methanobactin. nih.gov The only known thioamide-containing protein is methyl-coenzyme M reductase, an enzyme found in methane-metabolizing archaea. researchgate.net

Significant progress has been made in understanding the biosynthesis of these unique structures. The installation of the sulfur atom is typically catalyzed by a complex involving YcaO and TfuA domain proteins. These enzymes are believed to work together to adenylate the backbone amide carbonyl, followed by a sulfur transfer from a donor, although the precise mechanisms are still under investigation. The rarity and specific biological context of this PTM suggest it imparts unique functional properties, such as influencing bioactivity or metal coordination, that are not achievable with a standard amide bond. nih.govnih.gov

Future Directions and Emerging Research Areas in Biphenyl 3 Carbothioic Acid Amide Research

The biphenyl-3-carbothioic acid amide scaffold and its derivatives are gaining prominence as a versatile platform in medicinal chemistry and materials science. The unique structural and electronic properties arising from the combination of the biphenyl (B1667301) group and the thioamide moiety have opened up numerous avenues for investigation. This article explores the future directions and emerging research areas centered on this chemical entity, from novel synthetic strategies to its integration into complex molecular systems.

Q & A

Basic: What are the optimal synthetic routes for preparing Biphenyl-3-carbothioic acid amide?

Answer:

The synthesis typically involves two key steps: (1) activation of the carboxylic acid group in 3-biphenylcarboxylic acid (CAS 716-76-7) to form an acyl chloride using reagents like thionyl chloride (SOCl₂), and (2) subsequent reaction with ammonia or a primary amine to yield the amide. For example:

- Step 1: React 3-biphenylcarboxylic acid with SOCl₂ at 60–70°C for 2–4 hours to generate 3-biphenylcarbonyl chloride.

- Step 2: Treat the acid chloride with aqueous ammonia under controlled pH (8–10) to prevent hydrolysis, yielding the target amide .

Alternative routes include coupling agents like HATU or EDC/DMAP in anhydrous solvents (e.g., DMF or THF) to directly conjugate the carboxylic acid with amines. Purity optimization may require column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How can the structure and purity of this compound be characterized?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for aromatic protons (δ 7.2–8.1 ppm, multiplet) and the amide NH₂ (δ 5.5–6.5 ppm, broad singlet).

- ¹³C NMR: Carbonyl carbon (C=O) at δ 165–170 ppm and aromatic carbons at δ 120–140 ppm.

- FT-IR: Strong absorption at ~1640–1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the amide bond .

- HPLC: Use a C18 column with a mobile phase (e.g., acetonitrile/water) to assess purity (>95% by area under the curve).

Advanced: How to address contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:

- Orthogonal Assays: Validate activity across multiple platforms (e.g., enzymatic inhibition, cell-based assays).

- Structural Confirmation: Use high-resolution mass spectrometry (HRMS) to rule out impurities.

- SAR Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the biphenyl ring) to identify key pharmacophores .

Advanced: What computational methods predict the interactions of this compound with biological targets?

Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding modes to receptors (e.g., enzymes with hydrophobic pockets).

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with activity to design optimized analogs.

- MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Basic: What are the stability profiles of this compound under varying conditions?

Answer:

- Thermal Stability: Decomposes above 200°C; store at 2–8°C in airtight containers.

- pH Sensitivity: Hydrolyzes in strong acids (pH < 2) or bases (pH > 12). Stable in neutral buffers (pH 6–8).

- Light Sensitivity: Protect from UV exposure to prevent photodegradation .

Advanced: How to perform retrosynthetic analysis for novel this compound analogs?

Answer:

- Core Disconnection: Split the molecule into 3-biphenylcarboxylic acid and an amine component.

- Precursor Modification: Introduce substituents (e.g., halogens, methyl groups) at the biphenyl ring via Suzuki-Miyaura coupling.

- Amide Isosteres: Replace the amide with trifluoroethylamine or boronic acid moieties to enhance metabolic stability .

Basic: How to mitigate solubility challenges during in vitro testing of this compound?

Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.

- Salt Formation: React with HCl or sodium bicarbonate to generate ionizable salts.

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles .

Advanced: What strategies optimize the pharmacokinetic properties of this compound derivatives?

Answer:

- LogP Optimization: Introduce polar groups (e.g., -OH, -COOH) to reduce lipophilicity (target LogP 2–3).

- Metabolic Blocking: Fluorinate vulnerable positions (e.g., ortho to amide) to hinder CYP450 oxidation.

- Prodrug Design: Mask the amide as a tert-butyl carbamate for improved oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.